molecular formula C8H14N4 B13100279 N2,N2,N3,N3-Tetramethylpyrazine-2,3-diamine

N2,N2,N3,N3-Tetramethylpyrazine-2,3-diamine

Cat. No.: B13100279
M. Wt: 166.22 g/mol
InChI Key: AISFMOBUZNNKIS-UHFFFAOYSA-N
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Description

N2,N2,N3,N3-Tetramethylpyrazine-2,3-diamine is an organic compound with a unique structure that includes two pyrazine rings substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2,N3,N3-Tetramethylpyrazine-2,3-diamine typically involves the reaction of pyrazine derivatives with methylating agents. One common method is the methylation of pyrazine-2,3-diamine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N2,N2,N3,N3-Tetramethylpyrazine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride; reactions are usually performed in alcohol solvents.

    Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of pyrazine derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of partially or fully reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with different functional groups.

Scientific Research Applications

N2,N2,N3,N3-Tetramethylpyrazine-2,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N2,N2,N3,N3-Tetramethylpyrazine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: A similar compound with four methyl groups attached to an ethylenediamine backbone.

    N,N,N’-Trimethylethylenediamine: Contains three methyl groups attached to an ethylenediamine backbone.

Uniqueness

N2,N2,N3,N3-Tetramethylpyrazine-2,3-diamine is unique due to its pyrazine ring structure and the specific positioning of the methyl groups

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-N,2-N,3-N,3-N-tetramethylpyrazine-2,3-diamine

InChI

InChI=1S/C8H14N4/c1-11(2)7-8(12(3)4)10-6-5-9-7/h5-6H,1-4H3

InChI Key

AISFMOBUZNNKIS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CN=C1N(C)C

Origin of Product

United States

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